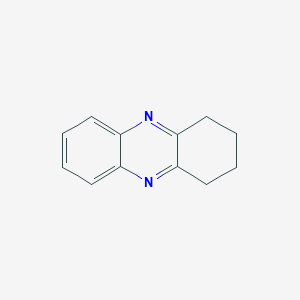

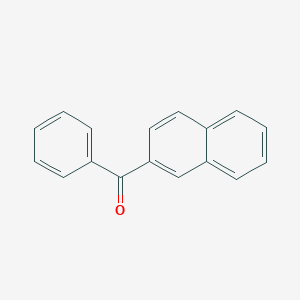

3-(3-碘苯基)丙酸

描述

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, 3-(Diphenylphosphino)propanoic acid was used as a ligand in copper-catalyzed C-N coupling reactions, showing high efficiency and yields . Another approach involved using 3-(4-Phenyl) benzoyl propionic acid as a starting material for synthesizing a range of heterocyclic compounds . Additionally, a series of 3-(2-Aminocarbonylphenyl)propanoic acid analogs were synthesized and evaluated for their EP3 antagonist activity, indicating a structured approach to optimizing the side chains for improved biological activity .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was determined by X-ray single crystal diffraction analysis . In another study, ab initio and DFT computed zwitterionic structures of 3-Amino-3-(4-fluorophenyl)propionic acid were proposed, and their vibrational modes were correlated with experimental IR spectra .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in different contexts. The synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid involved a condensation reaction, and its properties were analyzed using various spectroscopic methods . Another study reported the acid-catalyzed ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to form 2-phenyl-1-indanone, along with the susceptibility of the product to auto-oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-(3-Iodophenyl)propanoic Acid have been characterized. For instance, the electronic properties of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid were analyzed by UV-visible absorption spectroscopy, and its thermal stability was assessed using TG-DTA . The vibrational and electronic structure of 3-Amino-3-(4-fluorophenyl)propionic acid was aided by IR and Raman spectroscopy, providing insights into the hydrogen bonding and electronic charge delocalization .

科学研究应用

1. X-Ray对比和毒性研究

- 肾功能不全和胆囊造影: 伊帕诺酸,与3-(3-碘苯基)丙酸密切相关,因其出色的X射线对比度和最小的毒性而被用于胆囊造影。然而,有报道称其使用后会导致肾功能不全(René & Mellinkoff, 1959)。

2. 化学和材料科学

- 聚苯并噁嗪合成: 槲花酸,3-(3-碘苯基)丙酸的衍生物,已被探索作为可再生建筑模块,以增强含羟基分子对苯并噁嗪环形成的反应性,为材料科学提供可持续替代(Trejo-Machin et al., 2017)。

- 抗炎药物合成: 有机化合物与对映纯的3-(3-碘苯基)丙酸的偶联是合成光学活性芳基丙酸的一般方法,在合成抗炎药物中具有相关性(Hamon et al., 1995)。

- 有机合成中的催化转化: 该化合物已被用于顺序偶联-环化反应,展示了其在有机合成和催化中的实用性(Kobayashi et al., 2008)。

3. 药理学和生物化学

- 抗炎活性: 源自3-(3-碘苯基)丙酸的某些酚类化合物在药理学研究中显示出抗炎效果(Ren et al., 2021)。

- 电化学研究: 对3-(3-碘苯基)丙酸衍生物的电化学氢化进行了研究,揭示了在电化学中的潜在应用(Korotaeva et al., 2011)。

4. 材料中的阻燃性

- 纤维素织物中的阻燃性: 3-(3-碘苯基)丙酸衍生物已被用作纤维素织物等材料中的阻燃剂,展示了其在增强防火安全方面的潜力(Zhang et al., 2008)。

5. 药物合成中的手性中间体

- 抗抑郁药物合成: 该化合物已被用作抗抑郁药物合成中的手性中间体,突显了其在药物化学中的重要性(Choi et al., 2010)。

6. 其他应用

- 局部皮肤护理: 3-(3-碘苯基)丙酸的衍生物槲花酰胺已被用于抗衰老皮肤护理配方(Wawrzyniak et al., 2016)。

安全和危害

作用机制

Target of Action

Similar compounds, such as propanoic acid and its derivatives, have been reported to interact with various targets, including antimicrobial agents in food preservation

Mode of Action

It’s known that propanoic acid and its derivatives can act as antimicrobial agents . They may interact with their targets, leading to changes in the target’s function or structure . More research is required to understand the specific interactions between 3-(3-iodophenyl)propanoic Acid and its targets.

Biochemical Pathways

It’s known that propanoic acid is metabolized in the human body, becoming a chemical intermediate in the citric acid cycle

Pharmacokinetics

Similar compounds, such as propanoic acid and its derivatives, are known to have moderately short initial half-lives of 2–5 hours . More research is needed to outline the specific ADME properties of 3-(3-iodophenyl)propanoic Acid and their impact on bioavailability.

Result of Action

Similar compounds, such as indole-3-propionic acid, a gut microbiota-derived metabolite of tryptophan, have been shown to improve blood glucose, increase insulin sensitivity, inhibit liver lipid synthesis and inflammatory factors, correct intestinal microbial disorders, maintain the intestinal barrier, and suppress the intestinal immune response

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(3-iodophenyl)propanoic Acid. It’s known that the synthesis of similar compounds, such as indole-3-propionic acid, can be diminished in the presence of different risk factors of atherosclerosis . More research is needed to understand how environmental factors influence the action of 3-(3-iodophenyl)propanoic Acid.

属性

IUPAC Name |

3-(3-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLXNAUNBQJVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397635 | |

| Record name | 3-(3-iodophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68034-75-3 | |

| Record name | 3-(3-iodophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Iodophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B181543.png)

![1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene](/img/structure/B181555.png)

![1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione](/img/structure/B181561.png)